

Application Notes and Protocols for Long-Term Culture of Mouse Leukemia Cells

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The long-term in vitro culture of leukemia cells is an essential tool for studying leukemia biology, identifying novel therapeutic targets, and screening potential drug candidates. Mouse models of leukemia are particularly valuable for their genetic tractability and their ability to recapitulate human disease. This document provides detailed protocols for the long-term culture of an established mouse myeloid leukemia cell line, C1498, as well as methods for co-culture with a feeder layer to support more fastidious leukemia cells, and adaptation to serum-free media for a more defined culture environment.

Data Presentation

Table 1: Culture Media and Supplements



Component	Base Medium (Serum- Supplemented)	Feeder Layer Medium (MEF)	Serum-Free Adaptation Medium (Example)
Basal Medium	DMEM or RPMI 1640	DMEM, High Glucose	Commercially available serum-free medium (e.g., StemSpan™ SFEM II) or custom formulation
Serum	10% Fetal Bovine Serum (FBS)	10% FBS (ESC- Qualified)	Initially 5-10% FBS, gradually reduced
Antibiotics	1% Penicillin- Streptomycin	1% Penicillin- Streptomycin	1% Penicillin- Streptomycin
Amino Acids	2 mM L-glutamine (or GlutaMAX™)	1% MEM Non- Essential Amino Acids	As per serum-free medium formulation
Other Supplements	-	0.1 mM β- mercaptoethanol	Cytokines (e.g., SCF, TPO, IL-3, IL-6)

Table 2: Quantitative Data for C1498 Mouse Leukemia Cell Culture

Parameter	Value	Source
Cell Type	Lymphoblast (classified as acute myeloid leukemia)	
Organism	Mus musculus (C57BL/6 mouse)	
Seeding Density	1 to 3 x 10 ⁵ viable cells/mL	
Saturation Density	1 to 2 x 10 ⁶ viable cells/mL	
Median Survival (in vivo)	Approximately 23 days	[1]
Subculture Conditions	Centrifuge at 125 x g for 5-10 minutes	



Experimental Protocols Protocol 1: Standard Long-Term Culture of C1498 Mouse Leukemia Cells

This protocol describes the routine maintenance of the C1498 cell line.

Materials:

- C1498 cells (e.g., ATCC TIB-49)
- Dulbecco's Modified Eagle's Medium (DMEM) or RPMI 1640
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution (100X)
- Sterile tissue culture flasks (T-25 or T-75)
- Sterile conical tubes (15 mL and 50 mL)
- Humidified incubator at 37°C with 5% CO₂

Procedure:

- Media Preparation: Prepare complete growth medium by supplementing the basal medium (DMEM or RPMI 1640) with 10% FBS and 1% Penicillin-Streptomycin.
- Thawing Cryopreserved Cells: a. Rapidly thaw the vial of frozen cells in a 37°C water bath for approximately 2 minutes. b. Decontaminate the outside of the vial with 70% ethanol. c. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. d. Centrifuge at 125 x g for 5-10 minutes to pellet the cells. e. Aspirate the supernatant containing the cryoprotectant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
- Initiating the Culture: a. Transfer the cell suspension to a T-75 flask. b. Incubate at 37°C in a humidified atmosphere with 5% CO₂.



• Maintaining the Culture: a. Monitor the cell density and viability every 2-3 days using a hemocytometer and trypan blue exclusion. b. When the cell density reaches 1-2 x 10⁶ cells/mL, subculture the cells. c. To subculture, transfer the desired volume of cell suspension to a sterile conical tube. d. Centrifuge at 125 x g for 5-10 minutes. e. Resuspend the cell pellet in fresh complete growth medium at a seeding density of 1-3 x 10⁵ cells/mL. f. Alternatively, cultures can be maintained by adding fresh medium to dilute the cell suspension to the recommended seeding density.

Protocol 2: Long-Term Co-culture with a Mitotically Inactivated MEF Feeder Layer

This protocol is suitable for more sensitive mouse leukemia cells or for studies investigating the interaction with the bone marrow microenvironment.

Materials:

- Mouse Embryonic Fibroblasts (MEFs)
- Mitomycin C (10 μg/mL) or access to a gamma irradiator
- 0.1% Gelatin solution
- MEF medium (DMEM with 10% FBS, 1% Pen-Strep, 1% NEAA)
- · Mouse leukemia cells
- Leukemia cell growth medium (as per cell requirements, may be supplemented with cytokines)

Procedure:

- Prepare Gelatin-Coated Plates: a. Coat the surface of tissue culture plates with 0.1% gelatin solution. b. Incubate at room temperature for at least 2 hours.[2] c. Aspirate the excess gelatin solution before use.[2]
- Mitotic Inactivation of MEFs (Mitomycin C method): a. Culture MEFs until they reach confluency. b. Add Mitomycin C solution (10 µg/mL) to the confluent MEF monolayer.[3] c.



Incubate for 2-3 hours at 37°C.[2] d. Aspirate the Mitomycin C solution and wash the cells 3-5 times with sterile PBS to remove any residual drug.[2][3]

- Plating the Feeder Layer: a. Dissociate the mitotically inactivated MEFs using trypsin. b. Centrifuge the cells and resuspend in MEF medium. c. Plate the MEFs onto the gelatin-coated plates at a density of approximately 3 x 10⁵ cells/mL.[2] d. Allow the feeder layer to attach and form a monolayer overnight.
- Co-culturing Leukemia Cells: a. Aspirate the MEF medium from the feeder layer. b. Add the
 mouse leukemia cell suspension in their appropriate growth medium to the feeder layer. c.
 Incubate at 37°C with 5% CO₂. The leukemia cells will grow in suspension over the adherent
 feeder layer. d. To passage, gently collect the suspension cells, leaving the feeder layer
 intact. Centrifuge the leukemia cells and resuspend in fresh medium, then plate onto a fresh
 feeder layer.

Protocol 3: Adaptation of Mouse Leukemia Cells to Serum-Free Medium

This protocol describes a general procedure for weaning cells off serum to create a chemically defined culture environment.

Materials:

- Mouse leukemia cells growing robustly in serum-containing medium
- Serum-containing complete growth medium
- Target serum-free medium (SFM), supplemented with appropriate cytokines (e.g., SCF, TPO, IL-3, IL-6)

Procedure (Sequential Adaptation):[4][5]

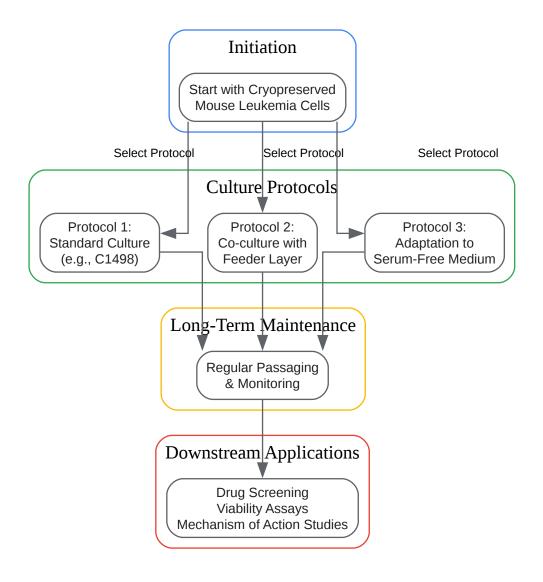
 Initial Seeding: a. Start with a healthy, actively dividing culture of leukemia cells in their standard serum-containing medium (e.g., 10% FBS). b. Subculture the cells into a medium containing a reduced concentration of serum, for example, a 1:1 mixture of serum-containing medium and SFM (resulting in 5% FBS).



- Gradual Weaning: a. Culture the cells in the 5% FBS medium for 2-3 passages, or until the growth rate and viability are stable. b. In the next subculture, further reduce the serum concentration by half (e.g., to 2.5% FBS). c. Continue this process of halving the serum concentration at each subsequent passage (e.g., 1.25%, 0.6%, etc.).[5]
- Transition to 100% SFM: a. Once the cells are growing well in a very low serum concentration (e.g., <0.5%), transfer them to 100% SFM. b. Monitor the cells closely for viability and growth. It is common to observe an initial drop in viability and a slower growth rate.[5]
- Stabilization: a. Passage the cells in 100% SFM for at least 3-5 passages until the viability is consistently >90% and the growth rate is stable.[4][6] b. If cells struggle at any step, maintain them at the previous, higher serum concentration for a few more passages before attempting to reduce the serum again.[4][5]

Visualizations Experimental Workflow



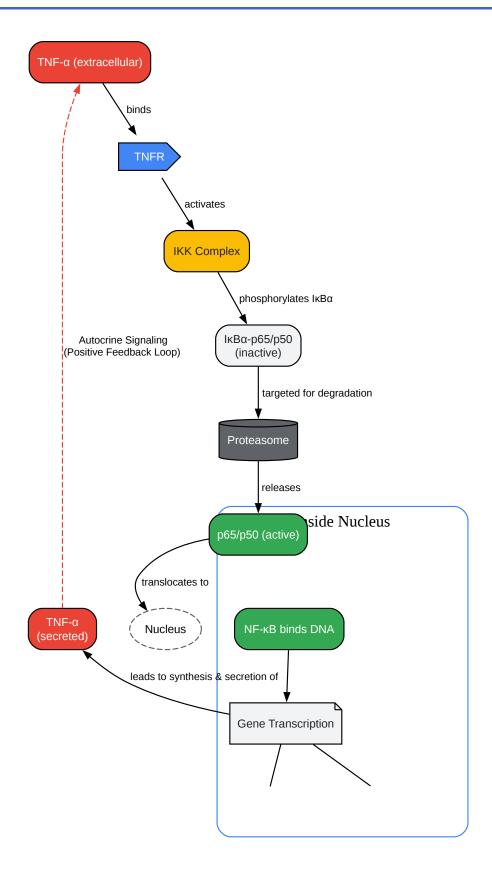


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Caption: Experimental workflow for long-term culture of mouse leukemia cells.

Signaling Pathway: TNF-α/NF-κB Autocrine Loop in Myeloid Leukemia





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Caption: TNF- α /NF- κ B signaling promotes leukemia cell survival via a positive feedback loop.



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